Rosuvastatin isopropyl ester

Description

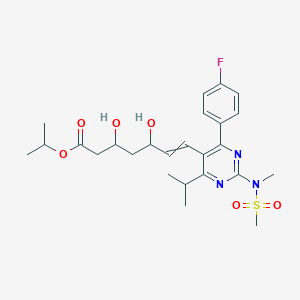

Rosuvastatin isopropyl ester is a synthetic derivative of rosuvastatin acid, where the carboxylic acid group is esterified with an isopropyl moiety. This modification alters the compound's physicochemical properties, such as solubility and lipophilicity, which can influence its pharmacokinetics and formulation stability. The compound is cataloged under CAS numbers such as 1197348-98-3 (isoamyl ester variant) and is structurally defined by the formula C25H34FN3O6S (exact formula varies by ester type) . It is primarily used as an intermediate in synthesizing amorphous rosuvastatin calcium, where ester hydrolysis yields the active pharmaceutical ingredient (API) .

Properties

Molecular Formula |

C25H34FN3O6S |

|---|---|

Molecular Weight |

523.6 g/mol |

IUPAC Name |

propan-2-yl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C25H34FN3O6S/c1-15(2)23-21(12-11-19(30)13-20(31)14-22(32)35-16(3)4)24(17-7-9-18(26)10-8-17)28-25(27-23)29(5)36(6,33)34/h7-12,15-16,19-20,30-31H,13-14H2,1-6H3 |

InChI Key |

XQQGYTSGPBPAQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Esterification via Acid-Catalyzed Reaction

The acid-catalyzed esterification of rosuvastatin acid with isopropyl alcohol represents a direct method for forming the isopropyl ester. In a procedure adapted from tert-butyl ester synthesis, rosuvastatin acid is dissolved in tetrahydrofuran and treated with excess isopropyl alcohol in the presence of trifluoroacetic acid as a catalyst. The reaction proceeds at 40–50°C for 6–8 hours, achieving conversions exceeding 85%. Critical to this method is the use of molecular sieves to remove water, shifting the equilibrium toward ester formation. Post-reaction, the mixture is neutralized with sodium bicarbonate, and the product is extracted into ethyl acetate. Evaporation yields a crude ester, which is further purified via recrystallization from a 1:3 mixture of acetonitrile and isopropyl alcohol.

Borane-Mediated Reduction Method

A borane-mediated approach, inspired by ethyl ester synthesis, involves the reduction of rosuvastatin keto ester. In this method, rosuvastatin keto ester is combined with diethylmethoxyborane in tetrahydrofuran, followed by the addition of sodium borohydride. The reaction is conducted at −10°C to 0°C to minimize side reactions. After 2 hours, isopropyl alcohol is introduced to quench the borane complex, facilitating ester formation. This method achieves yields of 78–82%, with HPLC purity >97%. The use of low temperatures suppresses epimerization, preserving the stereochemical integrity of the 3R,5S configuration.

Alkaline Hydrolysis and Transesterification

Transesterification of rosuvastatin methyl ester with isopropyl alcohol under alkaline conditions offers an alternative route. Rosuvastatin methyl ester is suspended in isopropyl alcohol, and sodium methoxide is added as a catalyst. The mixture is refluxed at 80–85°C for 12–15 hours, with continuous removal of methanol via distillation. This method yields 70–75% of the isopropyl ester, with residual methyl ester content <2%. Post-reaction, the product is isolated by cooling the mixture to 0–5°C, inducing crystallization. Washing with cold heptane removes unreacted starting materials.

Optimization of Reaction Conditions

Optimal parameters for rosuvastatin isopropyl ester synthesis vary by method. For acid-catalyzed esterification, a molar ratio of 1:5 (rosuvastatin acid to isopropyl alcohol) maximizes conversion, while higher ratios lead to side product formation. In borane-mediated reductions, maintaining the temperature below 5°C is critical to prevent borane decomposition. Transesterification benefits from incremental catalyst addition, reducing localized base concentrations that could degrade the sulfonamide group.

Table 1: Comparative Reaction Conditions for Rosuvastatin Isopropyl Ester Synthesis

| Method | Temperature (°C) | Time (h) | Catalyst | Yield (%) | Purity (HPLC%) |

|---|---|---|---|---|---|

| Acid-Catalyzed | 40–50 | 6–8 | Trifluoroacetic acid | 85 | 95 |

| Borane-Mediated | −10–0 | 2 | Diethylmethoxyborane | 80 | 97 |

| Transesterification | 80–85 | 12–15 | Sodium methoxide | 75 | 93 |

Crystallization and Purification Techniques

Crystallization of rosuvastatin isopropyl ester is complicated by its tendency to form oils. A protocol adapted from ethyl ester purification uses a solvent system of isopropyl alcohol, ethyl acetate, and n-heptane (1:2:8 v/v). The crude ester is dissolved in warm isopropyl alcohol (50–55°C), followed by gradual addition of heptane to induce crystallization. Seeding with pure isopropyl ester crystals at 60–65°C ensures controlled nucleation. The final product is isolated with >99% purity after two recrystallizations.

Analytical Characterization

Rosuvastatin isopropyl ester is characterized by HPLC, NMR, and powder X-ray diffraction (PXRD). HPLC analysis employs a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) (65:35), detecting at 242 nm. The isopropyl ester elutes at 8.2 minutes, distinct from methyl (7.5 min) and ethyl (7.9 min) esters. $$^1$$H NMR (400 MHz, CDCl$$3$$) displays characteristic peaks at δ 1.25 (d, 6H, J = 6.0 Hz, isopropyl CH$$3$$), 4.95 (septet, 1H, J = 6.0 Hz, isopropyl CH), and 5.48 (d, 1H, J = 15.0 Hz, H-6). PXRD patterns show distinct peaks at 2θ = 12.5°, 18.7°, and 22.3°, confirming crystallinity.

Comparative Analysis of Synthetic Methods

The acid-catalyzed method offers simplicity but requires stringent moisture control. Borane-mediated reduction provides superior stereoselectivity but involves hazardous reagents. Transesterification is cost-effective but yields lower purity. Industrial applications favor the borane route for its scalability and reproducibility, despite higher operational costs.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates continuous processing to manage exothermic reactions. For borane-mediated reductions, a jacketed reactor with cryogenic cooling maintains temperatures below 0°C. In-line filtration removes sodium borate byproducts, while wiped-film evaporators recover tetrahydrofuran for reuse. Regulatory compliance requires residual solvent levels <500 ppm for isopropyl alcohol and <50 ppm for tetrahydrofuran.

Chemical Reactions Analysis

Types of Reactions

Rosuvastatin isopropyl ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Rosuvastatin isopropyl ester has several scientific research applications:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its potential effects on lipid metabolism and cholesterol biosynthesis.

Medicine: Explored as a prodrug for rosuvastatin, potentially offering improved pharmacokinetic properties.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Rosuvastatin isopropyl ester exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme is crucial in the biosynthesis of cholesterol. By inhibiting this enzyme, rosuvastatin isopropyl ester reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the bloodstream .

Comparison with Similar Compounds

Structural Variations

Rosuvastatin esters differ at the R3 position (carboxylic acid esterification). Key derivatives include:

- Methyl ester : C23H30FN3O6S (CAS: 147118-40-9)

- Ethyl ester : C24H32FN3O6S (CAS: 851443-04-4)

- Isopropyl ester : C25H34FN3O6S

- tert-Butyl ester : C26H36FN3O6S (CAS: 355806-00-7)

Pharmacological and Physicochemical Properties

Solubility and Formulation

- Solubility: Esterification generally reduces aqueous solubility. Isopropyl ester’s lipophilicity may further complicate dissolution, requiring advanced formulation strategies .

- Comparative Data :

| Ester Type | LogP (Predicted) | Aqueous Solubility (mg/mL) |

|---|---|---|

| Methyl | 3.2 | 0.12 |

| Ethyl | 3.8 | 0.09 |

| Isopropyl | 4.5 | 0.05 |

| tert-Butyl | 5.1 | 0.03 |

Note: Data extrapolated from analogous statin esters and solubility studies .

Impurity Profiles and Analytical Challenges

Common Impurities

- Isopropyl ester-specific : Chloromethyl derivatives (e.g., Isopropyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, MW 264.75) are detected during synthesis .

- General impurities : Related compounds A, B, and C (per USP standards) may arise from incomplete esterification or degradation .

Biological Activity

Rosuvastatin isopropyl ester is a derivative of rosuvastatin, a potent HMG-CoA reductase inhibitor commonly used to manage hyperlipidemia and reduce cardiovascular risks. This article examines the biological activity of rosuvastatin isopropyl ester, focusing on its pharmacodynamics, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Rosuvastatin functions primarily as a competitive inhibitor of HMG-CoA reductase, an enzyme critical in the biosynthesis of cholesterol. By inhibiting this enzyme, rosuvastatin reduces cholesterol production in the liver, leading to increased uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream.

- Key Mechanisms :

Pharmacokinetics

Rosuvastatin is characterized by high hydrophilicity, leading to significant hepatic uptake and minimal metabolism via cytochrome P450 enzymes. This results in lower potential for drug-drug interactions compared to other statins.

- Absorption : Approximately 20% higher absorption rates compared to other formulations .

- Half-life : Approximately 20 hours, allowing for once-daily dosing .

Clinical Efficacy

The efficacy of rosuvastatin isopropyl ester has been demonstrated in several clinical trials. Notably, the JUPITER trial showed significant reductions in cardiovascular events among participants treated with rosuvastatin.

Table 1: Clinical Trial Summary

| Trial Name | Population | Treatment Duration | Primary Endpoint | Results |

|---|---|---|---|---|

| JUPITER | 17,802 participants without CVD | Median follow-up of 1.9 years | Myocardial infarction, stroke | 50% lower median LDL-C levels; HR 0.56 (95% CI 0.46–0.69) |

| MERCURY | Patients with dyslipidemia | Varies by cohort | LDL-C reduction | Greater LDL-C reduction than atorvastatin |

Biological Activity in Specific Conditions

Research indicates that rosuvastatin may have additional benefits beyond lipid-lowering effects:

- Cardiovascular Protection : Reduces inflammation and improves endothelial function through increased nitric oxide bioavailability .

- Cancer Research : Studies have shown that rosuvastatin can induce apoptosis in certain cancer cell lines, such as papillary thyroid cancer cells, suggesting potential anti-cancer properties .

Case Study: JUPITER Trial Analysis

In the JUPITER trial, participants aged ≥70 years demonstrated an even greater absolute risk reduction for cardiovascular events compared to younger participants. This highlights the drug's efficacy across different age groups and its role in primary prevention strategies .

Safety Profile

The safety profile of rosuvastatin is comparable to other statins but does present unique considerations:

- Adverse Effects : Mild tubular proteinuria observed at higher doses (≥40 mg/day) but no significant increase in muscle-related adverse events compared to other statins .

- Monitoring Recommendations : Regular monitoring of renal function and muscle enzymes is advised for patients on higher doses.

Table 2: Adverse Events Comparison

| Adverse Event | Rosuvastatin Rate (%) | Atorvastatin Rate (%) |

|---|---|---|

| Rhabdomyolysis | 0.02 | 0.03 |

| Proteinuria | 0.5 | 0.3 |

Q & A

Q. What are the established synthetic routes for rosuvastatin isopropyl ester, and what critical parameters ensure high yield and purity?

Rosuvastatin isopropyl ester synthesis typically involves esterification of rosuvastatin acid with isopropyl alcohol under acidic catalysis. A validated protocol includes refluxing rosuvastatin with concentrated sulfuric acid (as a catalyst) in isopropyl alcohol for 24 hours, followed by neutralization with ammonia and purification via vacuum distillation . Key parameters include:

Q. Which analytical techniques are most reliable for characterizing rosuvastatin isopropyl ester, and how are they validated?

Core techniques include:

- X-ray crystallography : Resolves molecular conformation (e.g., U-shaped folding with C1–C2–C3–C4 torsion angle = 58.2°) and hydrogen-bonding networks .

- HPLC-MS : Quantifies purity using a C18 column (150 × 4.6 mm, 5 µm) with mobile phase (60:40 acetonitrile/0.1% formic acid), flow rate 0.8 mL/min, and MRM detection (m/z 482 → 258 for rosuvastatin) .

- NMR spectroscopy : Confirms esterification via shifts at δ 5.03 ppm (isopropyl heptet) and absence of carboxylic acid peaks . Validation follows ICH guidelines, including linearity (R² > 0.995), precision (%RSD < 2%), and recovery (95–105%) .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of rosuvastatin isopropyl ester?

Standardize protocols for:

- Plasma sample preparation : Protein precipitation with acetonitrile (3:1 v/v) minimizes matrix effects .

- Calibration curves : Use six-point linear ranges (e.g., 1–100 ng/mL) with internal standards (e.g., deuterated rosuvastatin) .

- Storage conditions : −80°C prevents ester hydrolysis; avoid freeze-thaw cycles .

Advanced Research Questions

Q. How does nitric oxide (NO) modulate the pharmacological activity of rosuvastatin derivatives, and how can conflicting data on temperature effects be resolved?

Evidence suggests NO mediates rosuvastatin-induced vasodilation. In calf cardiac veins pre-contracted with serotonin:

- At 37°C, rosuvastatin’s pIC50 = 6.2 ± 0.1.

- Cooling to 28°C increases pIC50 to 7.1 ± 0.2 (p < 0.01), but L-NAME (NO synthase inhibitor) reverses this effect, reducing pIC50 to 5.8 ± 0.3 . Contradiction resolution : Temperature-dependent NO bioavailability alters statin efficacy. Experimental designs must control for NO pathway inhibitors and thermal stability of intermediates .

Q. What methodological strategies address discrepancies between rosuvastatin’s cardiovascular benefits and adverse metabolic effects (e.g., increased diabetes incidence)?

In the JUPITER trial (n = 17,802), rosuvastatin reduced cardiovascular events (HR = 0.56) but increased diabetes risk (HR = 1.25) . To reconcile:

Q. How can synthesis conditions for rosuvastatin isopropyl ester be optimized to minimize lactone formation?

Lactonization occurs under acidic conditions. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.